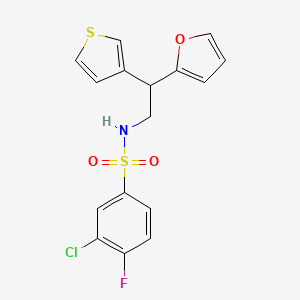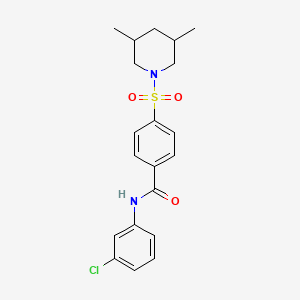
N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that has been used to study the noradrenergic system in the brain.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on related sulfonamide compounds includes the synthesis and characterization of various derivatives. For instance, tritium labeling of a potent C-C chemokine receptor 1 (CCR1) antagonist possessing benzamide functionality was achieved using an organoiridium catalyst, showcasing the compound's potential in receptor studies (Yang Hong et al., 2015).
- Another study explored the synthesis, biological evaluation, and molecular docking of novel benzenesulfonamide derivatives, indicating their potential antitumor activity against HepG2 and MCF-7 cell lines. This suggests possible therapeutic applications of similar compounds (Asmaa M. Fahim, Mona A. Shalaby, 2019).
Antimicrobial and Anticancer Applications
- Sulfonamide derivatives have been shown to exhibit high biological activity, including antibacterial and antifungal properties, as demonstrated in the design and synthesis of new compounds containing biologically active segments (Z. Fadel, A. Al-Azzawi, 2021).
- The proapoptotic activity of indapamide derivatives on melanoma cell lines highlights the potential of sulfonamide compounds in cancer treatment. One specific compound demonstrated significant growth inhibition, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015).
Material Science and Polymer Research
- Research on polyamides derived from sulfonamide compounds, such as the synthesis of new highly soluble polyamides, indicates applications in materials science, particularly for creating materials with enhanced solubility, mechanical, and thermal properties (D. Liaw et al., 2002).
Molecular Interaction Studies
- Studies on molecular interactions in crystals and solutions involving sulfonamides, including sublimation, solubility, solvation, and distribution, contribute to a deeper understanding of these compounds' properties and their interactions at the molecular level (G. Perlovich et al., 2008).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14-10-15(2)13-23(12-14)27(25,26)19-8-6-16(7-9-19)20(24)22-18-5-3-4-17(21)11-18/h3-9,11,14-15H,10,12-13H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLPLEBEYHGQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

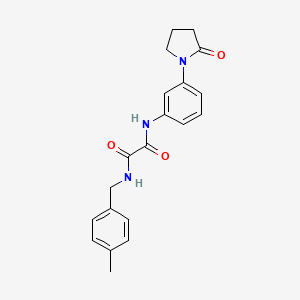
![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)
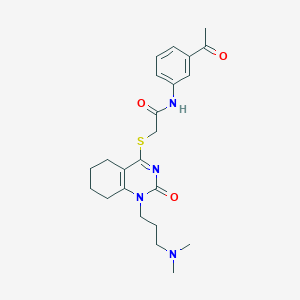
![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)
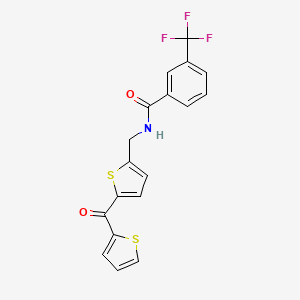
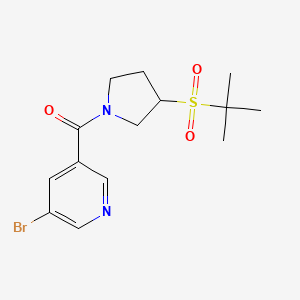
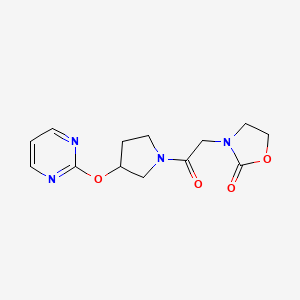
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)
![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)
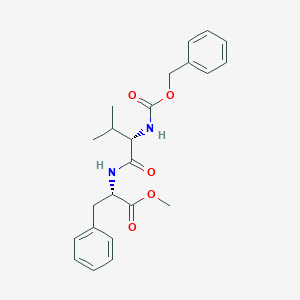

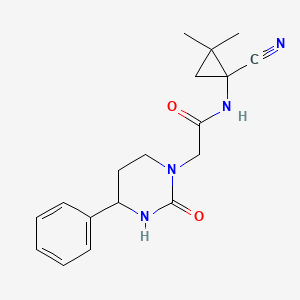
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)
